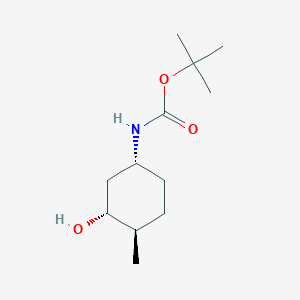

tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate

Description

tert-Butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate (CAS 1403864-94-7) is a chiral carbamate derivative featuring a cyclohexane ring with stereospecific hydroxyl and methyl substituents. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . The compound is a white solid with a purity of 95–97%, depending on the supplier .

Structurally, the molecule adopts a cyclohexane backbone with a tert-butyl carbamate group, a hydroxyl group at the 3-position, and a methyl group at the 4-position, all in the (1R,3R,4R) configuration. This stereochemistry is critical for its role as an intermediate in pharmaceutical synthesis. For example, it is hydrolyzed under acidic conditions (e.g., IPA-HCl) to yield (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride, a key precursor for JNK pathway inhibitors .

Properties

IUPAC Name |

tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZNOKAFOMSSLW-OPRDCNLKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403864-94-7 | |

| Record name | tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with (1R,3R,4R)-3-hydroxy-4-methylcyclohexyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Formation of carbonyl compounds

Reduction: Formation of alcohols

Substitution: Formation of substituted cyclohexylcarbamates

Scientific Research Applications

tert-Butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related carbamate derivatives, highlighting differences in substituents, stereochemistry, and biological relevance:

Structural Isomers and Stereochemical Variants

- Positional Isomers : The hydroxyl group's position significantly impacts reactivity. For instance, the trans-4-hydroxy derivative (CAS 111300-06-2) lacks the methyl group present in the target compound, reducing steric hindrance and altering solubility .

- Stereoisomers : The (1R,3R,4R) configuration of the target compound contrasts with cyclopentane-based analogs (e.g., CAS 1290191-64-8), where the smaller ring size increases ring strain and affects conformational flexibility .

Functional Group Modifications

- Sulfanyl vs. Methyl : The sulfanyl-substituted analog (CAS 1350636-75-7) exhibits enhanced nucleophilicity due to the -SH group, making it a critical intermediate in lefamulin synthesis .

Physicochemical Properties

- Solubility : The target compound’s methyl group reduces polarity compared to the sulfanyl derivative, which has higher aqueous solubility due to thiol interactions .

- Thermal Stability : Cyclopentane-based carbamates (e.g., CAS 1290191-64-8) exhibit lower melting points (~215 g/mol) due to reduced molecular symmetry .

Biological Activity

tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate, also known by its CAS number 1403864-94-7, is a specialized chemical compound with significant implications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- Structure : The compound features a tert-butyl group attached to a cyclohexyl ring with specific stereochemistry at the hydroxyl and carbamate functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and steric effects. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. The steric hindrance provided by the tert-butyl group may affect the compound's reactivity and interactions with various biomolecules .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects against neurodegenerative diseases, although further research is required to substantiate these findings.

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control samples, suggesting its potential utility in formulations aimed at reducing oxidative stress.

-

Enzyme Inhibition Study

- Research conducted on enzyme inhibition showed that the compound could effectively inhibit acetylcholinesterase (AChE) activity in vitro. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

-

Neuroprotective Research

- In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal cell death and improved cell viability. This study highlights its potential role as a neuroprotective agent.

Data Table: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antioxidant Activity | Significant reduction in DPPH and ABTS free radicals |

| Enzyme Inhibition | Effective inhibition of AChE activity |

| Neuroprotective Effects | Reduced neuronal cell death in oxidative stress models |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the stereoselective synthesis of tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate?

- Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions (e.g., temperature, solvent, catalyst). For example, reductive amination using NaHB(OAc)₃ in dichloromethane (DCM) with HOAc can favor the desired stereoisomer . Chiral auxiliaries or enantioselective catalysts (e.g., LiAlH₄ in anhydrous THF) may enhance diastereomeric excess . Reaction monitoring via TLC or HPLC is critical to identify intermediate stereochemical outcomes.

Q. How can researchers purify tert-butyl carbamate derivatives to ensure chiral purity?

- Methodological Answer : Purification often involves flash chromatography (e.g., silica gel with hexane:EtOAc gradients) or preparative HPLC with chiral columns . For crystalline intermediates, recrystallization in solvents like THF or EtOAc/hexane mixtures can improve enantiomeric purity. Analytical validation via chiral HPLC or polarimetry is recommended .

Q. What analytical techniques are essential for confirming the stereochemistry of this compound?

- Methodological Answer : ¹H NMR (300–500 MHz) is critical for resolving diastereotopic protons and coupling constants (e.g., J = 6.6 Hz for axial-equatorial interactions in cyclohexyl systems) . X-ray crystallography provides definitive stereochemical confirmation, while NOESY NMR can validate spatial arrangements of substituents .

Advanced Research Questions

Q. How can contradictions in NMR data for tert-butyl carbamate derivatives be resolved during structural elucidation?

- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 3.52 ppm for hydroxyl protons vs. δ 8.22 ppm for aromatic protons in pyrimidine derivatives) may arise from solvent effects or hydrogen bonding. Deuterium exchange experiments (D₂O shake) or variable-temperature NMR can clarify dynamic processes . Computational tools (DFT calculations) can predict shifts and validate assignments .

Q. What strategies mitigate epimerization risks during functionalization of the cyclohexylcarbamate core?

- Methodological Answer : Epimerization at the 3-hydroxy or 4-methyl positions can occur under acidic/basic conditions. Using mild reagents (e.g., TFA for Boc deprotection at 0°C) and inert atmospheres minimizes racemization . Kinetic vs. thermodynamic control in reactions like iodolactamization should be assessed via time-resolved ¹H NMR .

Q. How does the steric environment of the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group can hinder nucleophilic or electrophilic attacks at the carbamate nitrogen. Computational modeling (e.g., steric maps) and Hammett studies quantify steric effects. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may require tailored ligands (e.g., XPhos) to bypass steric hindrance .

Q. What advanced methods validate the compound’s stability under physiological conditions for medicinal chemistry applications?

- Methodological Answer : Stability studies in simulated gastric fluid (pH 2) and plasma (37°C) assess hydrolytic degradation. LC-MS/MS monitors degradation products (e.g., free cyclohexylamine). Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life .

Q. How can researchers leverage this carbamate as a chiral building block for complex natural product synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.